STING Degradation Potency (DC50) in Caki-1 Cells: UNC8899 vs. UNC9036
This compound (UNC8899) demonstrates a DC50 value of 0.924 μM for STING degradation in Caki-1 renal cell carcinoma cells [1]. In contrast, the closely related analog UNC9036, which features a rigid alkyl linker of identical length, exhibits a significantly more potent DC50 of 227 nM (0.227 μM) [1]. This represents an approximate 4-fold difference in potency, highlighting how subtle linker modifications profoundly impact degradation efficiency [1].
| Evidence Dimension | STING degradation potency (DC50) |
|---|---|
| Target Compound Data | 0.924 μM |
| Comparator Or Baseline | UNC9036: 227 nM (0.227 μM) |
| Quantified Difference | ~4-fold less potent than UNC9036 |
| Conditions | Caki-1 renal cell carcinoma cells, 24 h treatment |
Why This Matters
For studies requiring maximal degradation at lower concentrations, a more potent degrader like UNC9036 is preferred; for applications where a less potent but still effective degrader is needed, UNC8899 provides a viable alternative with a different degradation profile.
- [1] Development of VHL-recruiting STING PROTACs that suppress innate immunity. Cell Mol Life Sci. 2023 May 14;80(6):149. doi: 10.1007/s00018-023-04796-7. PMID: 37178260; PMCID: PMC11072333. View Source
